![molecular formula C22H36O2 B10849761 (1R,3S)-3-[2-methoxy-4-(2-methyloctan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849761.png)

(1R,3S)-3-[2-methoxy-4-(2-methyloctan-2-yl)phenyl]cyclohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

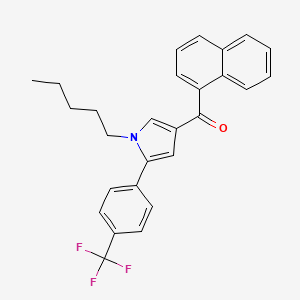

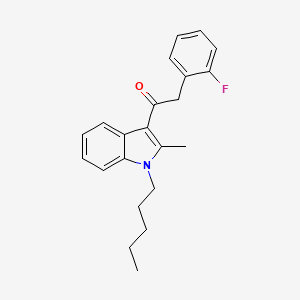

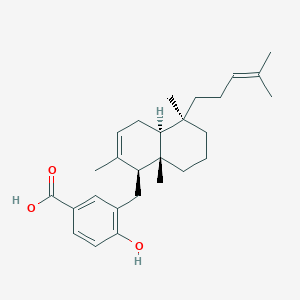

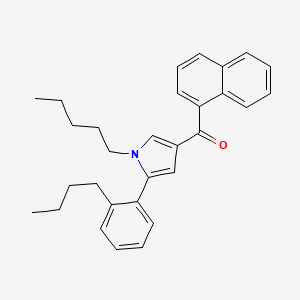

JWH-441: is a synthetic cannabinoid that belongs to the naphthoylindole family. It was developed by Dr. John W. Huffman and is known for its high affinity for cannabinoid receptors. This compound is structurally related to other synthetic cannabinoids such as JWH-018 and JWH-073, and it has been studied for its potential psychoactive effects and interactions with the endocannabinoid system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH-441 involves the reaction of 1-naphthoyl chloride with 1-pentyl-1H-indole under heat. The resulting substance is then dissolved in ethanol or another suitable solvent and crystallized . The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of JWH-441 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and purity of the final product. Quality control measures, such as gas chromatography and mass spectrometry, are employed to verify the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions: JWH-441 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the molecule and the conditions under which the reactions are carried out.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated and reduced metabolites, which may have different pharmacological properties compared to the parent compound .

Scientific Research Applications

JWH-441 has been extensively studied for its interactions with cannabinoid receptors, particularly CB1 and CB2 receptors. It has been used in research to understand the pharmacological effects of synthetic cannabinoids and their potential therapeutic applications . Some of the key research areas include:

Neuroscience: Studying the effects of JWH-441 on the central nervous system and its potential use in treating neurological disorders.

Pharmacology: Investigating the binding affinity and efficacy of JWH-441 at cannabinoid receptors to develop new therapeutic agents.

Toxicology: Assessing the safety and potential adverse effects of JWH-441 and its metabolites.

Mechanism of Action

JWH-441 exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2 receptors. This binding activates G-protein-coupled receptor signaling pathways, leading to various physiological and pharmacological effects . The activation of these receptors can modulate neurotransmitter release, influence pain perception, and alter mood and cognition .

Comparison with Similar Compounds

JWH-441 is structurally similar to other synthetic cannabinoids such as JWH-018, JWH-073, and AM-2201. it exhibits unique pharmacological properties due to differences in its chemical structure . For example:

JWH-018: Known for its high potency and full agonist activity at CB1 receptors.

JWH-073: Exhibits lower potency compared to JWH-018 but has a longer duration of action.

AM-2201: Similar to JWH-018 but with a fluorine atom, leading to different metabolic pathways and effects.

These differences highlight the importance of structural variations in determining the pharmacological profile of synthetic cannabinoids.

Properties

Molecular Formula |

C22H36O2 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

(1R,3S)-3-[2-methoxy-4-(2-methyloctan-2-yl)phenyl]cyclohexan-1-ol |

InChI |

InChI=1S/C22H36O2/c1-5-6-7-8-14-22(2,3)18-12-13-20(21(16-18)24-4)17-10-9-11-19(23)15-17/h12-13,16-17,19,23H,5-11,14-15H2,1-4H3/t17-,19+/m0/s1 |

InChI Key |

ZVQYLLPGZZZCSV-PKOBYXMFSA-N |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)OC |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3R,4R)-4-(3-hydroxypropyl)-3-[4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849683.png)

![(1R,3R,4R)-4-(3-hydroxypropyl)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849743.png)

![(1R,3R)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849748.png)

![(1R,3R,4R)-4-(3-hydroxypropyl)-3-[4-(2-methylpentan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849752.png)

![(1S,3S)-3-[2-methoxy-4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849756.png)